molecular formula C20H19N7O B2474325 1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea CAS No. 1170062-40-4

1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea

Cat. No. B2474325
CAS RN: 1170062-40-4
M. Wt: 373.42
InChI Key: KEMNJBAQRLLDBH-UHFFFAOYSA-N
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Description

1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known by its chemical name, PF-04859989, and is a small molecule inhibitor of the protein kinase BRAF. In

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has focused on synthesizing novel pyridine, naphthyridine, and pyrazolopyridine derivatives, including those related to the compound . These studies provide insights into the structural characteristics and synthetic pathways of complex organic molecules, demonstrating their utility in creating compounds with potential applications in various chemical domains (Abdelrazek et al., 2010; Al-Amiery et al., 2012).

Molecular Interactions and Quantum Chemical Studies

  • Investigations into the association of N-substituted ureas with aminonaphthyridines and benzoates have been conducted to understand the substituent effect on complexation. These studies offer valuable information on the interactions at the molecular level, which is crucial for designing molecules with desired properties (Ośmiałowski et al., 2013).

Antibacterial and Antifungal Agents

  • The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored for their potential antibacterial applications. Such research is significant for the development of new antibacterial and antifungal agents, highlighting the compound's potential in contributing to medicinal chemistry and pharmacology (Azab et al., 2013).

Anticancer Activity

  • Some studies have focused on the synthesis and evaluation of new heterocyclic derivatives as potential anticancer agents. These investigations are critical for identifying new therapeutic agents and understanding the structure-activity relationships in drug design (Hafez et al., 2016; Rahmouni et al., 2016).

Molecular Docking and Design

  • Discovery of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors includes design, synthesis, docking studies, and anti-proliferative activity, showcasing the compound's relevance in drug discovery and molecular design (Abdel-Rahman et al., 2021).

properties

IUPAC Name

1-naphthalen-2-yl-3-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c28-20(26-17-7-6-15-4-1-2-5-16(15)12-17)22-10-9-21-18-13-19(24-14-23-18)27-11-3-8-25-27/h1-8,11-14H,9-10H2,(H,21,23,24)(H2,22,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMNJBAQRLLDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NCCNC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea

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